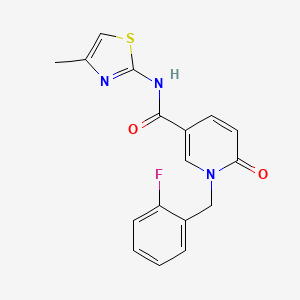
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA belongs to the class of triazole compounds and has been widely studied for its potential applications in various fields, including medicinal chemistry and material science. In
Scientific Research Applications
Anticancer Activity
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline: and related 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents. In a recent study , several novel 1,2,4-triazole derivatives were synthesized and evaluated against human cancer cell lines (MCF-7, Hela, and A549). Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line. Additionally, molecular docking studies suggested their interaction with the aromatase enzyme, a potential target in cancer therapy.
Drug Discovery
Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, serve as essential scaffolds in drug discovery. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties . Researchers explore derivatives like 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline to design novel drugs with improved efficacy and selectivity.
Nonlinear Optical Properties
The nonlinear optical properties of 1,2,4-triazole derivatives have attracted attention. For instance, novel N-substituted 1,2,4-triazole hybrids were synthesized and studied using density functional theory (DFT) . Investigating their optical properties can lead to applications in photonics and materials science.
Antimicrobial Activity
Compounds derived from 1,2,4-triazoles have shown antimicrobial potential. Researchers have evaluated their effectiveness against bacterial strains . Further exploration of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline may reveal its specific antimicrobial properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit antimicrobial activities , suggesting that they may interact with enzymes or proteins essential for microbial growth and survival.
Mode of Action
Related 1,2,4-triazole compounds have been shown to interfere with the function of various enzymes and proteins, leading to the inhibition of microbial growth .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with the disruption of various biochemical processes essential for microbial survival .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHARNKHVMXBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

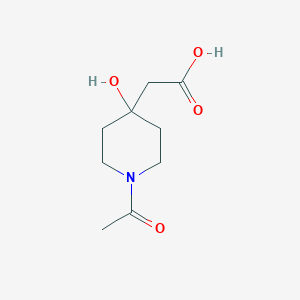
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

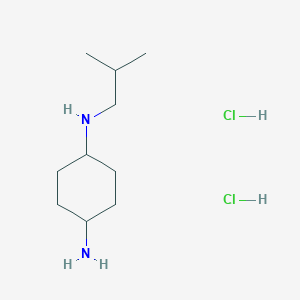
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

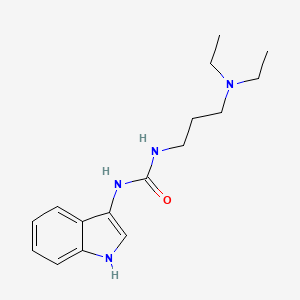
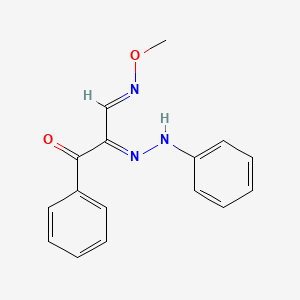
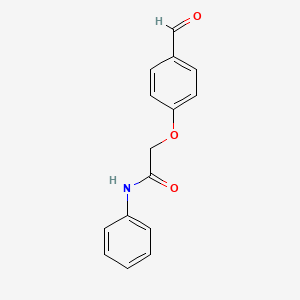
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)

